molecular formula C10H9F3 B13707860 1-Cyclopropyl-3-(trifluoromethyl)benzene

1-Cyclopropyl-3-(trifluoromethyl)benzene

Cat. No.: B13707860
M. Wt: 186.17 g/mol
InChI Key: KJSFTGFIIHDZSK-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents . Another method involves the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with aryl halides under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these processes.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-trifluoromethyl ketones, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

1-Cyclopropyl-3-(trifluoromethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyclopropyl-3-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The cyclopropyl group may contribute to the compound’s binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropyl-3-(trifluoromethyl)benzene is unique due to the combination of the cyclopropyl and trifluoromethyl groups, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C10H9F3

Molecular Weight

186.17 g/mol

IUPAC Name

1-cyclopropyl-3-(trifluoromethyl)benzene

InChI

InChI=1S/C10H9F3/c11-10(12,13)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2

InChI Key

KJSFTGFIIHDZSK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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